molecular formula C22H28N2O2 B6495296 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea CAS No. 1351600-11-7

1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea

Cat. No.: B6495296
CAS No.: 1351600-11-7
M. Wt: 352.5 g/mol
InChI Key: IGOATMMFZWVNHT-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea is a synthetic urea derivative characterized by a central urea backbone substituted with a 2-cyclohexyl-2-hydroxyethyl group and a diphenylmethyl moiety. The diphenylmethyl substituent introduces significant steric bulk and aromaticity, which may influence binding affinity in biological systems.

Properties

IUPAC Name

1-benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-20(17-10-4-1-5-11-17)16-23-22(26)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,25H,1,4-5,10-11,16H2,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOATMMFZWVNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with 2-chloroethanol to form 2-cyclohexyl-2-hydroxyethylamine. This intermediate is then reacted with diphenylmethyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The urea group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea with structurally or functionally related compounds, based on evidence from diverse sources:

Compound Name / ID Key Substituents Molecular Weight Key Properties / Findings Reference
This compound (Target) - 2-Cyclohexyl-2-hydroxyethyl
- Diphenylmethyl
Not provided High lipophilicity due to cyclohexyl and diphenylmethyl groups; potential for hydrogen bonding via hydroxyl. N/A
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea (21) - Benzo-thiadiazol
- 2-Cyclohexyl-2-hydroxyethyl
Not provided 48% synthesis yield; benzo-thiadiazol group introduces electron-deficient aromaticity.
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea - 2-Hydroxy-2-phenylethyl
- 4-Methoxyphenyl
Not provided Methoxy group enhances electron density; phenyl group increases rigidity compared to cyclohexyl.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea - 2-Chloroethyl
- Nitroso group
214.65 g/mol Rapid plasma degradation (t1/2 ~5 min); CNS penetration; alkylating agent for cancer therapy.
1-(2-Amino-ethyl)-3-cyclohexyl-urea - 2-Aminoethyl
- Cyclohexyl
185.27 g/mol Amino group increases solubility; potential for metabolic conjugation.
1-Cyclohexyl-3-(2-hydroxyphenyl)urea - Cyclohexyl
- 2-Hydroxyphenyl
234.29 g/mol Hydroxyphenyl group introduces acidity (pKa ~10); may influence receptor binding via phenolic OH.

Key Observations:

Structural Variations and Lipophilicity: The target compound exhibits higher lipophilicity compared to analogs with phenyl or methoxyphenyl groups (e.g., ), due to the cyclohexyl and diphenylmethyl substituents. This property may enhance membrane permeability but reduce aqueous solubility. Nitrosoureas (e.g., ) are distinct due to their nitroso group, enabling alkylation and crosslinking DNA, unlike the non-alkylating urea derivatives.

Synthesis and Stability :

  • Compound 21 () was synthesized in 48% yield, suggesting moderate efficiency. The target compound’s synthesis data are unavailable, but steric hindrance from diphenylmethyl may reduce yields compared to less bulky analogs.
  • Nitrosoureas () degrade rapidly in plasma (~5 min half-life), forming reactive intermediates like 2-chloroethyl carbonium ions. The target urea lacks this instability, implying a different metabolic pathway.

Biological Activity :

  • Nitrosoureas () are clinically used for their CNS penetration and antineoplastic activity but exhibit delayed hematological toxicity. The target compound’s mechanism likely differs, possibly acting as a enzyme inhibitor or receptor modulator.
  • Ureas with hydroxyphenyl groups () may exhibit antioxidant or metal-chelating properties, whereas the target’s diphenylmethyl group favors hydrophobic interactions.

Physical Properties :

  • Melting points for similar compounds range widely (e.g., 89°C–166.7°C for compounds). The diphenylmethyl group in the target may elevate its melting point due to crystal packing efficiency.

Biological Activity

1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea, also known as CAS No. 1351600-11-7 , is a complex organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biology. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The compound features a unique structure comprising cyclohexyl, hydroxyethyl, and diphenylmethyl groups, which contribute to its distinct chemical properties. The molecular formula is C22H28N2O2C_{22}H_{28}N_{2}O_{2}, with a molecular weight of approximately 352.4699 g/mol.

PropertyValue
Molecular FormulaC22H28N2O2
Molecular Weight352.4699 g/mol
CAS Number1351600-11-7

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediate : Cyclohexylamine reacts with 2-chloroethanol to form 2-cyclohexyl-2-hydroxyethylamine.
  • Formation of Final Product : The intermediate is then reacted with diphenylmethyl isocyanate under controlled conditions using solvents like dichloromethane or toluene.

This method allows for the efficient production of the compound while ensuring high purity through purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
  • Analgesic Properties : The compound has been explored for its analgesic effects, which could provide alternative pain management strategies.

Case Studies and Research Findings

  • Antitumor Activity : A comparative study on similar compounds revealed that modifications in the urea structure significantly affect their antitumor efficacy. For instance, compounds with hydroxylated groups exhibited reduced activity compared to their non-hydroxylated counterparts, indicating the importance of structural features in biological activity .
  • Genotoxicity Assessment : Investigations into the genotoxic effects showed that related compounds could induce DNA damage, emphasizing the need for careful evaluation of their safety profiles in therapeutic contexts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameBiological Activity
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)carbamateModerate anti-inflammatory effects
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)thioureaEnhanced analgesic properties

This comparison highlights the unique biological properties conferred by different functional groups attached to the urea moiety.

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